1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a tertiary alcohol derivative featuring a tert-butoxy group and a 3,5-dimethylpiperidine moiety. The compound’s structure combines a bulky tert-butoxy substituent with a conformationally restricted piperidine ring, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-11-6-12(2)8-15(7-11)9-13(16)10-17-14(3,4)5;/h11-13,16H,6-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOTXRKSXXWXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC(C)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the tert-butoxy group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate acid catalyst.
Synthesis of the 3,5-dimethylpiperidin-1-yl moiety: This can be achieved through the alkylation of piperidine with methyl groups.
Coupling of the two moieties: The tert-butoxy group and the dimethylpiperidinyl moiety are coupled using a suitable linker, such as a propanol derivative.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the dimethylpiperidinyl moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Data for Selected Compounds
*Note: The molecular formula for the target compound is inferred from , which describes a structurally similar analog.
Key Observations:
Tert-Butoxy vs. Bicycloheptane-Methoxy (): The bicycloheptane-methoxy group in the analog introduces steric bulk and conformational rigidity compared to the tert-butoxy group in the target compound. This difference may alter membrane permeability or metabolic stability .
Piperidine vs. The trifluoromethyl group increases lipophilicity and may improve CNS penetration . In contrast, the 3,5-dimethylpiperidine in the target compound provides a more rigid, sterically hindered environment, which could reduce off-target effects.
Phenoxy Substituents (): The cyclopropylmethoxy-phenoxy group in introduces aromaticity and a cyclopropyl ring, which may enhance π-π stacking interactions or metabolic resistance compared to the aliphatic tert-butoxy group in the target compound .
Key Findings:
- Synthetic Flexibility : The tert-butoxy group (common in and ) is often introduced via protective group chemistry, enabling modular synthesis of derivatives .
- Functional Versatility : The dimethylpiperidine and piperazine moieties ( and ) are prevalent in bioactive molecules, suggesting applications in drug discovery for neurological disorders .
Biological Activity
1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound derived from piperidine, known for its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H23ClN2O2
- Molecular Weight : 260.78 g/mol
- CAS Number : 1217617-83-8
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with tert-butyl alcohol and a suitable catalyst under controlled conditions. The final product is usually obtained as a hydrochloride salt to enhance its solubility in aqueous solutions.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of certain receptors and enzymes, which may influence cellular signaling pathways. Research indicates that it may act on:
- Neurotransmitter Receptors : Potential modulation of GABAergic and dopaminergic systems.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Pharmacological Effects
Studies have highlighted several pharmacological effects:
- Antiviral Activity : Preliminary research suggests that this compound may exhibit antiviral properties against certain viruses, including dengue virus (DENV), by inhibiting key host cell kinases involved in viral replication .
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .
Case Studies and Experimental Data
- Antiviral Efficacy : A study demonstrated that compounds similar to this compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). The results indicated a significant reduction in viral load when treated with the compound, supporting its therapeutic potential against viral infections .
- Cytotoxicity Assessment : In a comparative study involving various piperidine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results showed dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, Cytotoxic |
| 3,5-Dimethylpiperidine | Structure | Neuroactive |
| 1-(Butoxy)-2-propanol | Structure | Solvent properties |
Q & A
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
Store the compound in a dry environment at 2–8°C, away from moisture and light. Use airtight containers to prevent exposure to atmospheric humidity, which can hydrolyze the tert-butoxy group. Avoid dust formation during handling by using closed systems or local exhaust ventilation . For long-term stability, monitor for discoloration or precipitate formation, which may indicate degradation.
Basic: What spectroscopic methods are recommended for structural characterization?
Answer:
Use a combination of 1H/13C NMR to confirm the presence of the tert-butoxy group (characteristic singlet at ~1.2 ppm for nine equivalent protons) and the 3,5-dimethylpiperidine moiety (axial/equatorial methyl splitting patterns). FT-IR can validate the hydroxyl and hydrochloride salt formation (broad O-H stretch at 3200–3600 cm⁻¹; N-H+Cl⁻ vibrations). High-resolution mass spectrometry (HRMS) is critical to confirm molecular ion peaks and rule out synthetic byproducts .
Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic equilibria or diastereomers?
Answer:
If NMR signals show unexpected splitting or broadening:
Variable-temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to slow conformational exchange in the piperidine ring or tert-butoxy group .
COSY/NOESY : Identify coupling patterns to distinguish diastereomers or axial/equatorial substituent orientations.
pH adjustment : Protonation states (e.g., piperidinyl NH+) can alter chemical shifts; dissolve the compound in D2O with controlled pH to stabilize specific forms .
Advanced: How can reaction yields be optimized during the coupling of tert-butoxy and piperidinyl intermediates?
Answer:
Key strategies include:
- Temperature control : Maintain 20–30°C during nucleophilic substitution to minimize side reactions (e.g., tert-butoxy cleavage) .
- Reagent addition : Gradually introduce activated intermediates (e.g., Boc-protected amines) to avoid exothermic runaway reactions.
- Monitoring : Use HPLC or TLC with UV visualization to track reaction progress and terminate at >95% conversion .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust/aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of volatile byproducts (e.g., tertiary alcohols or HCl vapor).
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Advanced: How can researchers mitigate decomposition during catalytic hydrogenation of the piperidine ring?
Answer:
- Catalyst selection : Use Pd/C or PtO2 under mild H2 pressure (1–3 atm) to avoid over-reduction of the tert-butoxy group.
- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates better than protic solvents.
- Acid scavengers : Add molecular sieves or tertiary amines to neutralize residual HCl, which can catalyze degradation .
Basic: What analytical techniques are suitable for assessing purity?
Answer:
- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve peaks for the parent compound and impurities.
- Karl Fischer titration : Quantify residual water content, critical for hygroscopic hydrochloride salts .
- Melting point analysis : Compare observed mp (e.g., 162–166°C for related tert-butoxycarbonyl compounds) to literature values .
Advanced: How should researchers address contradictory solubility data in different solvent systems?
Answer:
- Phase diagrams : Construct solubility curves in binary solvents (e.g., ethanol/water) to identify optimal recrystallization conditions.
- Ionic strength effects : Add NaCl to aqueous solutions to "salt out" the compound if solubility is unexpectedly high.
- DFT calculations : Model solvation energies to predict solubility trends based on molecular polarity and hydrogen-bonding capacity .
Advanced: What strategies validate the absence of residual catalysts (e.g., Pd) in the final product?
Answer:
- ICP-MS : Detect trace metal impurities at ppb levels.
- Colorimetric assays : Use reagents like dithizone to form colored complexes with Pd.
- Recrystallization : Repeated crystallization from ethanol/water reduces metal content to pharmacopeial limits (<10 ppm) .
Basic: How should researchers handle discrepancies between theoretical and observed molecular weights?
Answer:
- Isotopic pattern analysis : Check HRMS for isotopic peaks matching Cl⁻ (characteristic 3:1 ³⁵Cl/³⁷Cl ratio).
- Counterion verification : Confirm hydrochloride content via titration (e.g., potentiometric Cl⁻ determination) .
- Hydrate screening : Use TGA to detect water loss, which may explain higher observed molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
